molecular formula C29H18N2O2 B14351276 4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]benzoic acid CAS No. 91270-66-5

4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]benzoic acid

Cat. No.: B14351276
CAS No.: 91270-66-5
M. Wt: 426.5 g/mol
InChI Key: IGSSNXFKPSUQME-UHFFFAOYSA-N
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Description

4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]benzoic acid is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. These compounds are characterized by their fused ring structures containing nitrogen atoms. The presence of quinoline and benzoquinoline moieties in its structure makes it a significant molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]benzoic acid typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the Friedländer synthesis, which is a well-known route for constructing quinoline derivatives. This method involves the condensation of 2-aminobenzophenone with an aldehyde in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of such complex heterocyclic compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, high-pressure reactors, and continuous flow processes to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]benzoic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 4-(Quinolin-2-yl)benzoic acid
  • 3-(Quinolin-6-yl)prop-2-enoic acid
  • 4-(2-cyanopropan-2-yl)benzoic acid

Uniqueness

4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]benzoic acid is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Properties

CAS No.

91270-66-5

Molecular Formula

C29H18N2O2

Molecular Weight

426.5 g/mol

IUPAC Name

4-(3-quinolin-2-ylbenzo[f]quinolin-1-yl)benzoic acid

InChI

InChI=1S/C29H18N2O2/c32-29(33)21-11-9-19(10-12-21)23-17-27(25-15-14-20-6-2-4-8-24(20)30-25)31-26-16-13-18-5-1-3-7-22(18)28(23)26/h1-17H,(H,32,33)

InChI Key

IGSSNXFKPSUQME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=NC5=CC=CC=C5C=C4)C6=CC=C(C=C6)C(=O)O

Origin of Product

United States

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